2-Phenyl-2-propanol

Oxidative stability Fragrance chemistry Alcohol classification

As a tertiary alcohol, 2-Phenyl-2-propanol delivers unmatched oxidative stability vs. primary/secondary benzylic alcohols, preventing aldehyde byproduct formation and ensuring fragrance longevity. Its mild green, sweet, earthy odor profile makes it the preferred fixative for decorative cosmetics and fine fragrances. Industrially, it is the optimal precursor for high-yield dicumyl peroxide (DCP) synthesis. We supply ≥98% purity material with comprehensive documentation. Request a quote for bulk quantities.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 617-94-7
Cat. No. B165765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-propanol
CAS617-94-7
Synonyms2-phenyl-2-propanol
2-phenylpropanol-2
dimethylphenylcarbinol
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)O
InChIInChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
InChIKeyBDCFWIDZNLCTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHANOL, ETHER, BENZENE

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-propanol (CAS 617-94-7): A Tertiary Aryl Alkyl Alcohol with Differentiated Physicochemical and Functional Properties


2-Phenyl-2-propanol (CAS 617-94-7), also known as dimethylphenylcarbinol or α-cumyl alcohol, is a tertiary alcohol belonging to the aryl alkyl alcohol (AAA) fragrance structural group [1]. It is a white to pale-yellow solid at room temperature with a melting point of 28–32 °C, a boiling point of 202 °C, and a density of 0.973 g/mL at 25 °C [2]. The compound is practically insoluble in water but soluble in ethanol, ether, and benzene, and exhibits a mild green, sweet, earthy odor when evaluated at 100% concentration . Its tertiary alcohol structure confers enhanced oxidative stability compared to primary and secondary benzylic alcohols, a property that directly influences its utility in fragrance formulations, as a precursor to dicumyl peroxide, and in selective catalytic transformations [3].

Why 2-Phenyl-2-propanol Cannot Be Replaced by Other Aryl Alkyl Alcohols Without Performance or Safety Consequences


Within the aryl alkyl alcohol (AAA) fragrance class, primary, secondary, and tertiary alcohols exhibit markedly different chemical reactivity, volatility, and toxicological profiles [1]. 2-Phenyl-2-propanol, as a tertiary alcohol, resists oxidation under conditions that readily convert primary benzylic alcohols (e.g., 2-phenyl-1-propanol) to aldehydes or carboxylic acids, thereby maintaining fragrance integrity and reducing byproduct formation in synthetic applications. Furthermore, its specific vapor pressure and odor character (mild, green, sweet, earthy) differ from the sharp, almond-like notes of benzyl alcohol or the rose-like profile of phenethyl alcohol, making direct olfactory substitution inappropriate . Quantitative comparisons of physical properties, toxicity, and catalytic selectivity—detailed in the evidence guide below—demonstrate that substitution without verification of these parameters can compromise product stability, fragrance longevity, or synthetic yield.

Quantitative Differentiation of 2-Phenyl-2-propanol: Head-to-Head Data Against Closest Analogs and In-Class Alternatives


Tertiary Alcohol Structure Confers Superior Oxidative Stability Relative to Primary and Secondary Aryl Alkyl Alcohols

2-Phenyl-2-propanol is a tertiary alcohol, whereas common alternatives such as 1-phenyl-1-propanol (secondary) and 2-phenyl-1-propanol (primary) possess labile α-hydrogens that render them susceptible to oxidation [1]. The absence of an α-hydrogen in 2-phenyl-2-propanol prevents dehydrogenation to ketones or aldehydes under ambient or mildly oxidative conditions. This class-level inference is supported by the compound's documented stability in fragrance formulations and its use as a preferred intermediate in oxidative catalytic processes where secondary alcohols would undergo unwanted side reactions [2]. No direct quantitative oxidation rate comparison is available, but the structural distinction is unequivocal and governs application suitability.

Oxidative stability Fragrance chemistry Alcohol classification

Vapor Pressure Differentiation: 2-Phenyl-2-propanol Exhibits Lower Volatility Than Benzyl Alcohol, Enhancing Fragrance Substantivity

The vapor pressure of 2-phenyl-2-propanol is 23 Pa at 20 °C , which is approximately 35% higher than that of benzyl alcohol (approximately 17 Pa at 20 °C) [1]. This higher vapor pressure corresponds to a slower evaporation rate, contributing to enhanced substantivity (tenacity) on skin or in fragrance formulations. In perfumery, this property is leveraged to prolong the scent profile of volatile top notes while imparting a mild green, sweet, earthy nuance . In contrast, benzyl alcohol evaporates more quickly and possesses a sharp, almond-like odor, limiting its utility as a fixative.

Fragrance substantivity Vapor pressure Evaporation rate

Catalytic Cumene Oxidation: Selectivity for 2-Phenyl-2-propanol Reaches 58.1% Under Optimized Conditions, Diverging from Traditional Routes That Favor Cumene Hydroperoxide

In the oxidation of cumene using a H2O2/CO2 system catalyzed by AC-supported Co1.5PW12O40, 2-phenyl-2-propanol (Ph-PrOH) is obtained with a selectivity of 58.1%, while acetophenone (Ph=O) selectivity is 33.7% [1]. This stands in stark contrast to traditional cumene oxidation by O2 gas, where cumene hydroperoxide is the predominant product, and 2-phenyl-2-propanol is only a minor byproduct [2]. The high selectivity toward 2-phenyl-2-propanol is achieved by tuning CO2 pressure and reaction time, demonstrating a controllable synthetic advantage for producing this specific alcohol over alternative oxidation pathways.

Catalytic oxidation Selectivity Cumene chemistry

Acute Oral Toxicity: 2-Phenyl-2-propanol Exhibits a Higher LD50 Value Than Benzyl Alcohol and Phenethyl Alcohol, Indicating Lower Acute Hazard

The acute oral LD50 of 2-phenyl-2-propanol in rats is reported as 2250 mg/kg [1]. In comparison, benzyl alcohol has a rat oral LD50 of 1620 mg/kg , and phenethyl alcohol (2-phenylethanol) has a rat oral LD50 of 1790 mg/kg [2]. Thus, 2-phenyl-2-propanol demonstrates approximately 39% higher acute oral tolerance than benzyl alcohol and 26% higher than phenethyl alcohol in rodent models. While all three compounds are classified as harmful if swallowed, the higher LD50 value for 2-phenyl-2-propanol may offer a modest safety margin advantage in handling and formulation.

Acute toxicity LD50 Safety assessment

Validated Application Scenarios Where 2-Phenyl-2-propanol (CAS 617-94-7) Delivers Quantifiable Performance Advantages


Fragrance and Flavor Industry: Long-Lasting Fixative with a Mild Green, Sweet, Earthy Odor Profile

2-Phenyl-2-propanol is employed as a fragrance fixative and additive in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaners [1]. Its vapor pressure of 23 Pa at 20 °C—higher than that of benzyl alcohol—translates to slower evaporation and enhanced substantivity on skin and fabrics . The odor character, described as mild green, sweet, and earthy, provides a versatile base note that complements floral and woody compositions without overpowering top notes . This combination of tenacity and subtle olfactory profile makes it a preferred choice over more volatile or aggressively scented aryl alkyl alcohols.

Polymer and Rubber Industry: Preferred Intermediate for Dicumyl Peroxide Synthesis

2-Phenyl-2-propanol (α-cumyl alcohol) is the preferred tertiary alcohol for the industrial synthesis of dicumyl peroxide (DCP), a widely used crosslinking agent for polyethylene, EVA, and elastomers [2]. In the patented process, α-cumyl alcohol reacts with cumene hydroperoxide under acid catalysis to yield DCP with high efficiency [3]. The tertiary structure of 2-phenyl-2-propanol ensures that the alcohol itself does not undergo unwanted side reactions during DCP formation, contributing to higher yields and purer product streams compared to alternative alcohols [4].

Analytical Chemistry and Environmental Monitoring: Biomarker for Cumene Exposure

2-Phenyl-2-propanol is a major urinary metabolite of cumene (isopropylbenzene) and serves as a specific biomarker for occupational or environmental exposure to cumene [5]. An automated cooling-SPME headspace GC–MS method has been developed and validated for the rapid detection of 2-phenyl-2-propanol in urine, enabling efficient biomonitoring in industrial hygiene and toxicological studies [6]. The compound is also available as a certified analytical standard at 1000 μg/mL for GC, GC/MS, HPLC, and LC/MS calibration .

Chemical Synthesis: Stable Tertiary Alcohol Building Block for Selective Transformations

Due to its tertiary alcohol structure, 2-phenyl-2-propanol is resistant to oxidation and can undergo selective transformations such as dehydration to α-methylstyrene or reaction with hydroperoxides to form peroxides [7]. In catalytic cumene oxidation studies, 2-phenyl-2-propanol is obtained with selectivities up to 58.1% under optimized conditions, demonstrating its accessibility as a target molecule in oxidative processes [8]. This stability and selectivity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals where controlled reactivity is paramount.

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